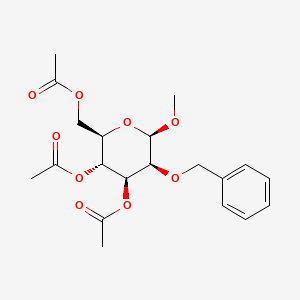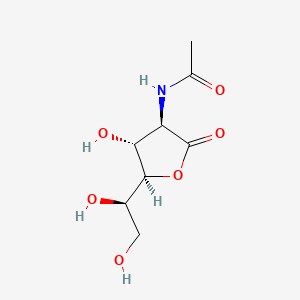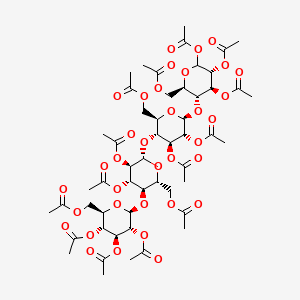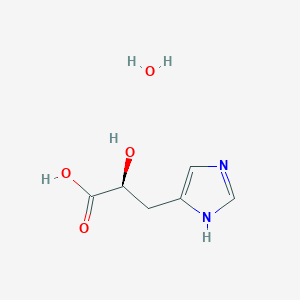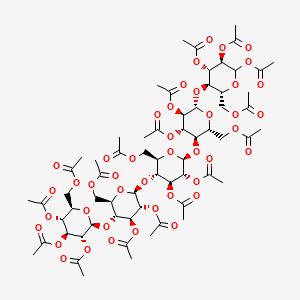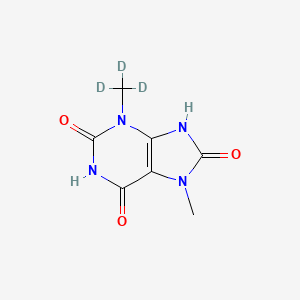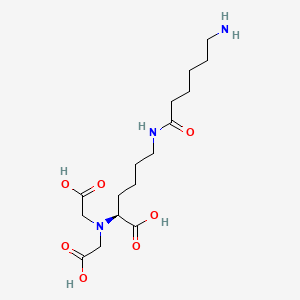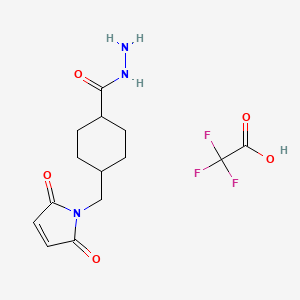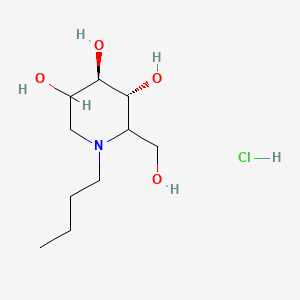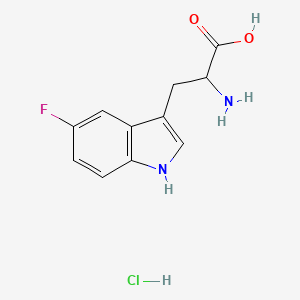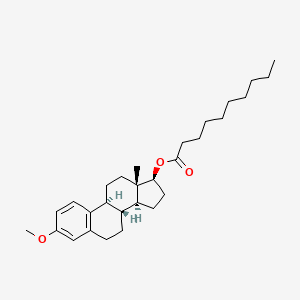
3,17beta-Estradiol-3-methylether-17-decanoate
Vue d'ensemble
Description
“3,17beta-Estradiol-3-methylether-17-decanoate” is a chemical compound with the molecular formula C29H44O3 and a molecular weight of 440.66 . It appears as a colourless oil .
Physical And Chemical Properties Analysis
“3,17beta-Estradiol-3-methylether-17-decanoate” is soluble in dichloromethane, ether, ethyl acetate, and methanol . It should be stored at -20° C .Applications De Recherche Scientifique
Estradiol-Adenosine Hybrid Compounds and Enzyme Inhibition
Research on estradiol derivatives has explored the synthesis of hybrid compounds combining estradiol with adenosine moieties to inhibit type 1 17beta-hydroxysteroid dehydrogenase (17beta-HSD), an enzyme involved in the synthesis of estradiol, which stimulates the growth of estrogen-sensitive tumors. These compounds have shown inhibitory activity with IC50 values ranging from 52 to 1,000 nM, highlighting their potential in controlling estrogen formation and offering insights into the design of estradiol-based inhibitors for therapeutic applications (Poirier et al., 2005).
Biotinylated Estradiol Derivatives for Immunochemical Probes
Biotinylated derivatives of 17beta-estradiol have been synthesized to facilitate the study of estrogen interactions with steroid-binding proteins, such as the estrogen receptor and anti-steroid antibodies. These derivatives enable the understanding of biospecific interactions and serve as valuable tools in immunoassays, offering a method to trace and quantify estrogenic compounds in various settings (Hauptmann et al., 2000).
Estradiol-Taxol Conjugates for Targeted Cancer Therapy
The development of estradiol-taxol conjugates represents a strategic approach to target estrogen receptor-positive breast cancer cells. These conjugates aim to deliver cytotoxic agents directly to cancer cells, reducing the systemic toxicity associated with chemotherapy. Although less potent than taxol, these conjugates demonstrate the potential for selective therapy, marking a significant step towards the development of targeted cancer treatments (Liu et al., 2004).
Estrogenic Activity of Chlorination Products
The study of the estrogenic activity of chlorination products of 17beta-estradiol in drinking water reveals that chlorination can lead to the formation of compounds with retained or altered estrogenic activities. This research provides critical insights into the environmental impact of water treatment processes and the potential risks associated with the consumption of chlorinated drinking water, highlighting the need for alternative water treatment strategies to mitigate these effects (Hu et al., 2003).
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-4-5-6-7-8-9-10-11-28(30)32-27-17-16-26-25-14-12-21-20-22(31-3)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27H,4-12,14,16-19H2,1-3H3/t24-,25-,26+,27+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXNFLRIRGXPDQ-GVGNIZHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675883 | |
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1042947-85-2 | |
| Record name | 3,17beta-Estradiol-3-methylether-17-decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042947852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,17.BETA.-ESTRADIOL-3-METHYLETHER-17-DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9JZF6S7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)
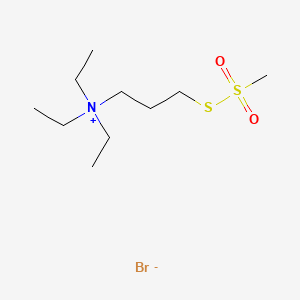
![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)
